4-[(2,5-dimethylbenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(3-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(3-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Substitution Reactions:
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(3-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced functional groups (e.g., alcohols, amines)
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(3-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(3-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE
- **4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(3-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE
- **4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(3-IODOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE
Uniqueness
The uniqueness of 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(3-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H22FN3S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C27H22FN3S/c1-18-11-12-19(2)21(13-18)16-32-27-25-24(20-7-4-3-5-8-20)15-31(26(25)29-17-30-27)23-10-6-9-22(28)14-23/h3-15,17H,16H2,1-2H3 |
InChI Key |
ZMXAZDRCDZACLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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